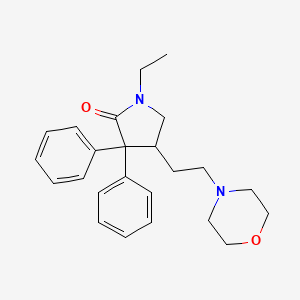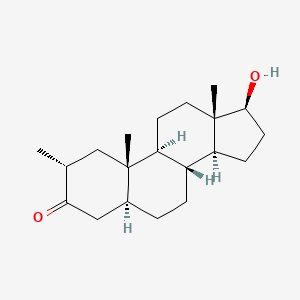
Drostanolone
描述
Drostanolone,也称为Dromostanolone,是一种由二氢睾酮衍生的合成类固醇。它主要用于医疗领域,用于治疗绝经后妇女的乳腺癌。 This compound以其强大的雄激素特性而闻名,通常被运动员和健美运动员用来增强体能和肌肉定义 .
科学研究应用
Drostanolone有几个科学研究应用,包括:
化学: 用作研究类固醇化学和合成中的参考化合物。
生物学: 研究其对肌肉生长和蛋白质合成的影响。
医学: 用于治疗乳腺癌,并研究其在治疗其他激素相关疾病中的潜力。
工业: 用于开发提高性能的药物和补充剂
作用机制
Drostanolone通过与体内的雄激素受体结合来发挥作用。这种结合会引发一系列细胞内变化,从而促进蛋白质合成和肌肉生长。该化合物还会抑制芳香化酶,阻止睾酮转化为雌激素。 这会导致雌激素水平降低,并降低与雌激素相关的副作用风险 .
生化分析
Biochemical Properties
Drostanolone functions as an androgen receptor agonist, similar to testosterone. It interacts with the androgen receptor, leading to a cascade of genetic transcriptional changes. This interaction promotes protein synthesis and inhibits amino acid degradation, contributing to its anabolic effects . This compound is not a substrate for 5α-reductase and is a poor substrate for 3α-hydroxysteroid dehydrogenase, which results in a high ratio of anabolic to androgenic activity .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by binding to androgen receptors, which leads to changes in cell signaling pathways, gene expression, and cellular metabolism . The anabolic effects of this compound are primarily due to its ability to increase protein synthesis in muscle tissues, while its androgenic effects contribute to the development of secondary male characteristics .
Molecular Mechanism
At the molecular level, this compound binds to androgen receptors, which are part of the nuclear receptor family of intracellular receptors. This binding activates the receptor, allowing it to interact with specific DNA sequences and regulate the transcription of target genes . This compound’s anabolic effects are mediated through the upregulation of genes involved in protein synthesis and muscle growth, while its androgenic effects are due to the activation of genes responsible for male secondary sexual characteristics .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable, but its activity can be influenced by factors such as degradation and metabolic conversion . Long-term studies have shown that this compound can maintain its anabolic effects over extended periods, although the degree of these effects may diminish with prolonged use .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low to moderate doses, this compound promotes muscle growth and enhances physical performance without significant adverse effects . At high doses, this compound can cause toxic effects, including liver damage and alterations in lipid metabolism . Threshold effects have been observed, where the anabolic benefits plateau beyond a certain dosage, while the risk of adverse effects increases .
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes reduction and conjugation reactions . The primary enzymes involved in its metabolism include cytochrome P450 enzymes, which facilitate the hydroxylation of the steroid nucleus . The metabolites of this compound are excreted in the urine, and the compound’s metabolic pathways are similar to those of other anabolic steroids .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed by binding to androgen receptors and other transport proteins . The compound is distributed throughout the body, with higher concentrations found in tissues with a high density of androgen receptors, such as muscle and liver . This compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and accumulate in target tissues .
Subcellular Localization
This compound is primarily localized in the cytoplasm and nucleus of target cells . Upon binding to androgen receptors, the this compound-receptor complex translocates to the nucleus, where it interacts with DNA to regulate gene expression . The subcellular localization of this compound is critical for its function, as it allows the compound to exert its effects on gene transcription and cellular metabolism .
准备方法
合成路线和反应条件
Drostanolone是通过一系列化学反应由二氢睾酮合成的。合成过程涉及在2α位点对二氢睾酮进行甲基化。 这种修饰增强了该化合物的合成代谢特性,同时降低了其雄激素作用 .
工业生产方法
在工业环境中,this compound通常以其酯衍生物的形式生产,例如this compound propionate和this compound enanthate。这些酯化形式分别通过使this compound与丙酸或壬酸反应来制备。 酯化过程提高了化合物的稳定性,并延长了其在体内的半衰期 .
化学反应分析
反应类型
Drostanolone会发生几种类型的化学反应,包括:
氧化: this compound可以被氧化生成各种代谢物。
还原: 该化合物可以被还原成其相应的醇。
常见的试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用诸如氢化铝锂之类的还原剂。
取代: 试剂如亚硫酰氯可用于取代反应.
主要生成物
相似化合物的比较
类似化合物
睾酮: 一种天然合成代谢雄激素类固醇,具有类似的功效,但雄激素活性更高。
甲烯龙: 另一种合成代谢类固醇,与Drostanolone相比,其雄激素作用较低。
奥沙龙: 以其温和的合成代谢作用和低雄激素活性而闻名.
This compound的独特性
This compound的合成代谢与雄激素比率很高,使其在减少雄激素副作用的同时有效促进肌肉生长。 它能够抑制芳香化酶并防止雌激素转化,也使其与其他合成代谢类固醇有所区别 .
属性
IUPAC Name |
(2R,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-2,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O2/c1-12-11-20(3)13(10-17(12)21)4-5-14-15-6-7-18(22)19(15,2)9-8-16(14)20/h12-16,18,22H,4-11H2,1-3H3/t12-,13+,14+,15+,16+,18+,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXILDNPCZPPRV-RFMGOVQKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C(CCC3C2CCC4(C3CCC4O)C)CC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@]2([C@@H](CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)CC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022971 | |
| Record name | Dromostanolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Drostanolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014996 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
190.00 to 192.00 °C. @ 760.00 mm Hg | |
| Record name | Drostanolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014996 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
6.05e-03 g/L | |
| Record name | Drostanolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014996 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Anabolic steroids reverses catabolic processes and negative nitrogen balance by promoting protein anabolism and stimulating appetite if there is concurrently a proper intake of calories and proteins. /Anabolic Steroids/ | |
| Record name | DROMOSTANOLONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3319 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from acetone/hexane | |
CAS No. |
58-19-5 | |
| Record name | Dromostanolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Drostanolone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Drostanolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00858 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | dromostanolone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26198 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dromostanolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Drostanolone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.334 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DROMOSTANOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DR7H00HDT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DROMOSTANOLONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3319 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Drostanolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014996 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
149-153 °C, 128 °C | |
| Record name | Drostanolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00858 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DROMOSTANOLONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3319 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Drostanolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014996 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does drostanolone exert its effects in the body?
A1: this compound primarily acts by binding to androgen receptors (AR). [] This interaction triggers a cascade of downstream effects, including alterations in gene expression, protein synthesis, and cellular function. [] this compound exhibits a higher affinity for AR compared to testosterone. []
Q2: What are the primary effects of this compound administration?
A2: this compound exhibits both anabolic and androgenic effects. [] The anabolic effects include increased protein synthesis and muscle growth. [] The androgenic effects include the development and maintenance of male sexual characteristics. [] In a study on male hamsters, this compound demonstrated reinforcing properties, leading to voluntary self-administration. []
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C20H30O2 and a molecular weight of 302.45 g/mol. []
Q4: What spectroscopic techniques are commonly used to characterize this compound?
A4: this compound can be characterized using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), [, , ], Nuclear Magnetic Resonance (NMR) spectroscopy, [, ] and X-ray diffraction. [, ] These methods provide information on the compound's structure, purity, and presence of metabolites.
Q5: How is this compound typically formulated for administration?
A5: this compound is often formulated as an ester, such as this compound propionate or this compound enanthate, to improve its pharmacokinetic properties. [, , ] These esters are typically administered via intramuscular injection. [, ]
Q6: Does the type of esterification affect this compound's stability?
A6: While specific data on esterification's impact on this compound stability is limited in the provided research, it's important to note that esterification can generally influence a drug's stability profile.
Q7: Does this compound exhibit any catalytic properties?
A7: The provided research focuses primarily on this compound's biological activity and analytical detection. There is no mention of this compound possessing catalytic properties.
Q8: Have computational methods been employed to study this compound?
A8: Yes, computational techniques like density functional theory and Hirshfeld surface analysis have been used to investigate the crystal structures and intermolecular interactions of this compound polymorphs. [] These studies provide insights into the compound's solid-state properties.
Q9: How do structural modifications impact this compound's activity?
A9: Research suggests that alterations to the this compound structure can affect its biological activity. For instance, introducing a double bond in the A ring of the parent androstane structure slightly modifies its inhibitory effect on estrogen-stimulated mammary growth in mice. []
Q10: Are there any specific structural features of this compound that contribute to its binding affinity for the androgen receptor?
A10: While the provided research doesn't explicitly detail specific structural features impacting AR binding affinity, it's understood that modifications to the steroid nucleus, like the presence of the 2α-methyl group in this compound, can significantly influence its interaction with the AR.
Q11: Is there any information regarding SHE regulations specific to this compound?
A11: The provided research primarily focuses on this compound's biological effects, metabolism, and detection in various contexts like doping control. Specific SHE regulations related to its production, handling, or disposal are not discussed.
Q12: What is known about the absorption, distribution, metabolism, and excretion of this compound?
A12: Research indicates that after oral administration, this compound is metabolized in the liver, primarily into 2α-methyl-5α-androstan-3α-ol-17-one. [, ] This major metabolite, along with other hydroxylated metabolites and the parent drug, are excreted in urine, primarily as glucuronide conjugates. [, ] The elimination half-life of this compound is approximately 5.3 hours. [, ]
Q13: How does the route of administration impact this compound's pharmacokinetic profile?
A13: While the provided research mainly focuses on oral and intramuscular administration, it highlights that different routes can influence a drug's pharmacokinetics. The esterification of this compound, commonly seen with injectable forms, aims to alter its absorption and duration of action compared to oral administration.
Q14: What animal models have been used to study this compound's effects?
A14: Studies have employed various animal models, including rats [, , , ] and mice, [] to investigate the effects of this compound. These models provide insights into the drug's impact on different physiological systems.
Q15: Is there any information on resistance mechanisms related to this compound?
A15: The provided research primarily focuses on this compound's metabolism, detection, and some therapeutic applications. Information regarding specific resistance mechanisms, particularly in the context of cancer treatment, is limited.
Q16: What are the potential adverse effects associated with this compound use?
A16: While the provided research focuses on scientific aspects, it's important to acknowledge that AAS use, including this compound, can be associated with adverse effects. These can include but are not limited to:
- Cardiovascular: Potential for cardiovascular events. []
- Hepatic: Risk of liver toxicity. [, ]
- Endocrine: Suppression of the hypothalamic-pituitary-gonadal axis, leading to hormonal imbalances. []
Q17: Are there any specific drug delivery strategies being explored for this compound?
A17: The provided research doesn't delve into specific drug delivery strategies for this compound. Research primarily focuses on traditional administration routes like oral and intramuscular injections.
Q18: What analytical methods are commonly used to detect this compound in biological samples?
A18: Gas chromatography-mass spectrometry (GC-MS) is frequently employed to detect and quantify this compound and its metabolites in biological samples like urine, blood, and hair. [, , , , ] The method typically involves extraction, derivatization, and analysis by GC-MS. Other techniques, including high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) can also be employed. []
Q19: What are the challenges associated with analyzing this compound in complex biological matrices?
A19: Analyzing this compound, especially at low concentrations, in complex matrices like urine or blood can be challenging due to potential interferences from endogenous compounds. Sample preparation techniques, such as liquid-liquid extraction and solid-phase extraction, are crucial for removing these interferences and concentrating the analyte for improved detection. [, ]
Q20: Is there any information on the environmental impact of this compound?
A20: The provided research primarily focuses on this compound's effects and detection in biological systems. Information regarding its environmental impact, degradation pathways, or potential ecotoxicological effects is limited.
Q21: What is known about this compound's solubility in various media?
A21: While the research doesn't explicitly detail this compound's solubility in various media, it's generally understood that AAS, being lipophilic compounds, exhibit poor water solubility. The development of this compound esters aims to improve its lipophilicity, potentially enhancing its solubility in oil-based formulations for intramuscular injections.
Q22: How are analytical methods for this compound validated for use in doping control?
A22: Analytical methods for detecting this compound in doping control undergo rigorous validation according to guidelines set by organizations like the World Anti-Doping Agency (WADA). [, ] This validation process includes assessing parameters such as:
Q23: What quality control measures are employed during the analysis of this compound?
A23: To ensure accurate and reliable results, quality control measures are essential during this compound analysis. These typically include:
Q24: Is there any information on this compound's potential to elicit an immune response?
A24: The provided research primarily focuses on this compound's pharmacological effects and detection. Information regarding its potential immunogenicity is limited.
Q25: Does this compound interact with any drug transporters?
A25: While the provided research doesn't specifically address drug transporter interactions, it's known that AAS, being lipophilic, can interact with transporters like P-glycoprotein (P-gp) involved in drug absorption, distribution, and excretion.
Q26: What is known about this compound's biocompatibility and biodegradability?
A26: The provided research primarily focuses on this compound's pharmacological and analytical aspects. Specific information regarding its biocompatibility, degradation pathways, or potential for bioaccumulation is limited.
Q27: Are there any alternative compounds with similar effects to this compound?
A27: Numerous other AAS exist, each with its own pharmacological profile and potential applications. Some examples include:
- Nandrolone: Often used for its anabolic properties. [, ]
- Oxymetholone: Another potent AAS with applications in treating conditions like aplastic anemia. [, ]
- Stanozolol: Primarily known for its anabolic effects. []
Q28: Are there specific guidelines for the disposal of this compound-containing waste?
A28: The provided research does not address waste management guidelines for this compound. Proper disposal of pharmaceutical waste, including AAS, is crucial to minimize environmental contamination and potential risks. Consulting local regulations and guidelines for hazardous waste disposal is essential.
Q29: What research infrastructure and resources are important for studying this compound?
A29: Research on this compound necessitates access to:
Q30: When was this compound first synthesized and what were its initial applications?
A30: While the provided research doesn't specify the exact date of this compound's first synthesis, it mentions its introduction as a therapeutic agent for breast cancer treatment in the 1960s. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


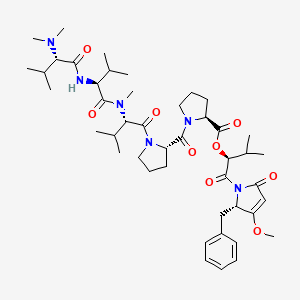
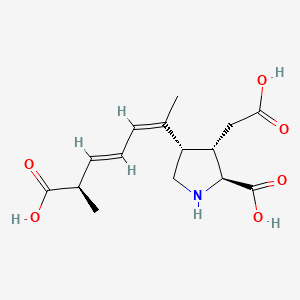


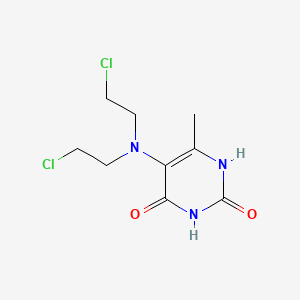
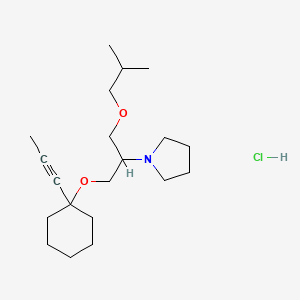
![[(7R)-4-(4-Amino-5-methylthieno[2,3-d]pyrimidin-2-yl)hexahydro-7-methyl-1H-1,4-diazepin-1-yl][2-(2H-1,2,3-triazol-2-yl)phenyl]-methanone](/img/structure/B1670887.png)


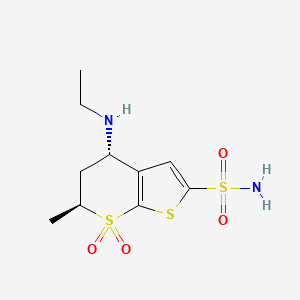
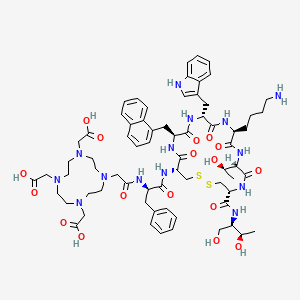

![[7-(2-chloropyridin-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl]-pyridin-2-ylmethanone](/img/structure/B1670895.png)
